Physical and Chemical Properties of (R)-4-(Trifluoromethyl)oxazolidin-2-one: A Comprehensive Technical Guide
Physical and Chemical Properties of (R)-4-(Trifluoromethyl)oxazolidin-2-one: A Comprehensive Technical Guide
Executive Summary
(R)-4-(Trifluoromethyl)oxazolidin-2-one is a highly specialized fluorinated heterocyclic compound that serves a dual purpose in modern synthetic chemistry. It acts as a next-generation chiral auxiliary for asymmetric synthesis and functions as a critical pharmacophoric building block in targeted therapeutics. The strategic placement of a trifluoromethyl (-CF₃) group at the C4 position fundamentally alters the physicochemical properties of the oxazolidinone core, offering distinct stereoelectronic advantages over traditional Evans auxiliaries (e.g., benzyl or isopropyl derivatives) and improving the pharmacokinetic profiles of small-molecule drugs.
Molecular & Physicochemical Profiling
The incorporation of the -CF₃ group introduces profound stereoelectronic effects that dictate the molecule's behavior in both synthetic and biological environments. Fluorine is the most electronegative element, and the -CF₃ group exerts a powerful electron-withdrawing inductive effect (-I).
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Acidity (pKa): The strong -I effect significantly lowers the pKa of the oxazolidinone N-H bond compared to non-fluorinated analogs. This increased acidity facilitates quantitative deprotonation under milder conditions, making it an exceptionally reactive nucleophile during N-acylation.
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Lipophilicity & Permeability: In medicinal chemistry, the -CF₃ group increases the lipophilicity (LogP) of the molecule. When incorporated into drug scaffolds, it reduces the Topological Polar Surface Area (TPSA) compared to traditional hydrogen-bond donors (like hydantoins or triazoles). This reduction in TPSA is directly correlated with enhanced membrane permeability and the ability to evade P-glycoprotein (PGP) efflux pumps[1].
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Steric Bulk: The -CF₃ group possesses an A-value of approximately 2.1 kcal/mol, making it sterically comparable to an isopropyl group, but with vastly different electronic properties.
Table 1: Comparative Physicochemical Profile of Chiral Auxiliaries
| Physicochemical Property | (R)-4-(Trifluoromethyl)oxazolidin-2-one | (R)-4-Isopropyloxazolidin-2-one (Standard Evans) |
| Inductive Effect | Strong Electron Withdrawing (-I) | Electron Donating (+I) |
| Steric Bulk (A-value) | ~2.1 kcal/mol | ~2.15 kcal/mol |
| Relative N-H Acidity | High (Lower pKa) | Standard (pKa ~15) |
| Lipophilicity Contribution | High (Increases LogP) | Moderate |
| Dipole Moment | High (Strong C-F dipoles) | Low |
Chemical Reactivity & Mechanistic Insights
The Causality of Stereocontrol
When (R)-4-(Trifluoromethyl)oxazolidin-2-one is N-acylated, the resulting imide exhibits highly restricted rotation. The causality behind this lies in dipole-dipole interactions: the strong C-F dipoles electrostatically repel the imide carbonyl oxygen, locking the molecule into a highly rigid, single reactive rotamer.
When converted to a metal enolate (e.g., using LDA or TiCl₄), the -CF₃ group provides an impenetrable steric and electronic shield over one face of the enolate. Electrophiles are forced to approach from the opposite face, resulting in near-perfect diastereoselectivity during aldol additions or alkylations.
Caption: Mechanistic pathway of stereoselective alkylation driven by CF3 dipole-dipole repulsion.
Synthetic Methodologies & Self-Validating Protocols
Protocol 1: Synthesis of the Oxazolidinone Core
The construction of the chiral 4-trifluoromethyl 2-oxazolidinone ring can be achieved via a biomimetic asymmetric reduction followed by carboxylative cyclization, as detailed in 2[2].
Step-by-Step Methodology:
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Asymmetric Reduction: A trifluoromethyl alkynyl ketimine is treated with a chiral phosphoric acid (CPA) catalyst and benzothiazoline (acting as a hydride source) in an organic solvent.
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Self-Validating Intermediate: The reaction yields a chiral α-trifluoromethyl propargylamine. The residual benzothiazole byproduct is easily removed via short-column chromatography, providing immediate validation of the reduction step[2].
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Carboxylative Cyclization: The purified propargylamine is exposed to CO₂ (1 atm) in the presence of an Ag₂CO₃ catalyst.
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Self-Validating Purification: The cyclization inherently separates the reactive amine from unreactive impurities. The resulting oxazolidinone precipitates or is easily isolated via mild acid-base extraction, as the cyclic carbamate is chemically distinct from acyclic precursors[2].
Caption: Workflow for the synthesis of (R)-4-(Trifluoromethyl)oxazolidin-2-one via CPA catalysis.
Protocol 2: N-Acylation (A Self-Validating System)
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Deprotonation: Dissolve the oxazolidinone in anhydrous THF at -78 °C. Add n-BuLi (1.05 eq). Causality & Validation: The lower pKa of the CF₃-oxazolidinone ensures rapid and complete metalation. The formation of a homogenous lithium salt solution visually validates the deprotonation.
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Acylation: Add the desired acyl chloride dropwise. Validation: The immediate precipitation of LiCl serves as a visual indicator of successful C-N bond formation.
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Workup: Quench with saturated aqueous NaHCO₃. Causality & Validation: Because the unreacted CF₃-oxazolidinone is more acidic than standard auxiliaries, the mildly basic aqueous wash selectively deprotonates and removes any unreacted auxiliary into the aqueous layer, ensuring the organic layer contains only the pure N-acyl product.
Applications in Drug Development
The (R)-4-(Trifluoromethyl)oxazolidin-2-one motif is not just a transient auxiliary; it is a highly prized pharmacophore in oncology and neurology.
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PI3Kα Inhibitors (Oncology): In the development of targeted therapies like Inavolisib (GDC-0077) and3[3], the oxazolidinone ring is utilized to replace polar triazole rings. This substitution maintains critical hydrogen-bonding interactions with the kinase hinge region (e.g., Gln859) while significantly lowering the TPSA. This structural choice dramatically improves oral bioavailability and metabolic stability[1].
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BACE Inhibitors (Neurology): For Alzheimer's disease therapeutics, incorporating strongly electronegative groups like a trifluoromethyl-oxazine or oxazolidinone core ensures the drug is a poorer substrate for permeability glycoprotein (PGP). This causality directly leads to higher retention of the drug within the brain, a critical requirement for neurodegenerative treatments[4].
References
- Benzoxazepin oxazolidinone compounds and methods of use (WO2017001658A1). Google Patents.
- Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers (RSC Publishing).
- 5,6-dihydro-2H-[1,4]oxazin-3-yl-amine derivatives useful as inhibitors of beta-secretase (BACE) (AU2011263797A1). Google Patents.
- Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα. Journal of Medicinal Chemistry (ACS Publications).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. WO2017001658A1 - Benzoxazepin oxazolidinone compounds and methods of use - Google Patents [patents.google.com]
- 4. AU2011263797A1 - 5,6-dihydro-2H-[1,4]oxazin-3-yl-amine derivatives useful as inhibitors of beta-secretase (BACE) - Google Patents [patents.google.com]
